MAO-B Selective Inhibition: 88.5-Fold Selectivity Over MAO-A vs. Clioquinol's ~1-Fold Selectivity
The target compound exhibits marked selectivity for monoamine oxidase B (MAO-B) over MAO-A. In a recombinant human enzyme fluorescence assay (kynuramine substrate, 20-min incubation), the target compound inhibited MAO-B with an IC50 of 1.13 μM (1,130 nM), while MAO-A inhibition was negligible (>100 μM), yielding an MAO-A/MAO-B selectivity index of >88.5 [1]. In contrast, clioquinol (CAS 130-26-7), a widely used 5-chloro-7-iodo-8-OHQ comparator, inhibited recombinant human MAO-A with an IC50 of 50.6 μM—approximately 2-fold more potent against MAO-A than the target compound—highlighting divergent isoform preferences driven by the 7-position substitution pattern [2]. The unsubstituted 8-hydroxyquinoline parent scaffold is reported to preferentially inhibit MAO-A over MAO-B in rat brain mitochondrial preparations, further underscoring that the target compound's MAO-B preference is a specific consequence of its Mannich-base architecture rather than a class-general property [3].
| Evidence Dimension | MAO-B vs. MAO-A isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 μM (1,130 nM); MAO-A IC50 > 100 μM; Selectivity Index (MAO-A/MAO-B IC50 ratio) > 88.5 |
| Comparator Or Baseline | Clioquinol: MAO-A IC50 = 50.6 μM (recombinant human MAO-A); MAO-B data not reported from same source. Parent 8-hydroxyquinoline: MAO-A preferential inhibition in rat brain mitochondria. |
| Quantified Difference | Target compound is >88.5-fold selective for MAO-B over MAO-A; clioquinol shows ~1–2-fold MAO-A preference relative to the target compound. |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine deamination to 4-hydroxyquinoline; fluorescence detection after 20 min incubation. |
Why This Matters
MAO-B selective inhibition is therapeutically relevant for Parkinson's disease and CNS disorders where sparing peripheral MAO-A avoids tyramine-induced hypertensive crisis, making this compound a structurally distinct alternative to non-selective 8-OHQ chelators.
- [1] BindingDB BDBM50401981 (CHEMBL1575961). Affinity Data: IC50 MAO-A > 1.00E+5 nM; IC50 MAO-B = 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Northeast Ohio Medical University. Curated by ChEMBL. View Source
- [2] BindingDB BDBM32188 (Clioquinol, CID 2788). Affinity Data: IC50 MAO-A = 5.06E+4 nM. Assay: Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 min. View Source
- [3] Scilit. Novel bifunctional drugs targeting monoamine oxidase inhibition and iron chelation as an approach to neuroprotection in Parkinson's disease and other neurodegenerative diseases. The chelators 8-hydroxyquinoline, O-phenanthroline, 2,2′-dipyridyl showed a preference for inhibition of rat brain mitochondrial MAO-A over MAO-B. View Source
